Ferric citrate
Overview
Description
Ferric citrate, also known as iron(III) citrate, is a coordination complex formed by the binding of ferric ions (Fe³⁺) with citrate ions derived from citric acid. This compound is typically orange or red-brown in color and plays a significant role in various biological and industrial processes. This compound is commonly used as a phosphate binder to control serum phosphorus levels in patients with chronic kidney disease and as an iron supplement to treat iron deficiency anemia .
Mechanism of Action
Target of Action
Ferric citrate primarily targets two key areas in the body: the gastrointestinal tract and the blood. In the gastrointestinal tract, this compound binds to dietary phosphates, forming ferric phosphate . In the blood, this compound is absorbed by divalent metal transporter-1 and reduced to ferrous iron by ferrireductase and cytochrome b reductase 1 .
Mode of Action
This compound interacts with its targets in a unique way. In the gastrointestinal tract, this compound binds to dietary phosphates to form ferric phosphate, an insoluble compound . This compound is then excreted in fecal matter . In the blood, this compound is absorbed and reduced to ferrous iron, which is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The binding of this compound to dietary phosphates in the gastrointestinal tract reduces the absorption of phosphates, thereby controlling serum phosphorus levels . The absorption and reduction of this compound in the blood increase iron levels, which can help treat iron deficiency anemia .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed from the gastrointestinal tract and reduced to ferrous iron . It is then distributed in the body, stored in ferritin, and transported into the blood .
Result of Action
The action of this compound results in two main effects. First, it controls serum phosphorus levels in adults with chronic kidney disease who require dialysis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dietary phosphates in the gastrointestinal tract is necessary for this compound to bind and form ferric phosphate . Additionally, the presence of certain enzymes and transporters in the blood is necessary for the absorption and reduction of this compound .
Biochemical Analysis
Biochemical Properties
Ferric citrate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous iron by ferrireductase and cytochrome b reductase 1 . This compound is also known to interact with ferroportin, a protein that transports iron across cell membranes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can increase cellular levels of the onco-protein amphiregulin and its receptor (EGFr), which in turn stimulates the activation of the MAP kinase ERK . It also has an impact on serum phosphorus levels in adults with chronic kidney disease .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its influence on gene expression. This compound forms a complex with phosphate in the diet, which reduces the absorption of phosphate by the digestive system . It also interacts with the divalent metal transporter-1 and ferroportin for its absorption and transport .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, this compound treatment has been observed to raise transferrin saturation, serum ferritin, and hemoglobin levels, compared with placebo in non-dialysis-dependent CKD patients .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study with mice globally deficient for transmembrane serine protease 6 (TMPRSS6), this compound administration improved hemoglobin levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as divalent metal transporter-1 and ferrireductase, which are involved in iron metabolism . This compound also contributes to the metabolism of iron by some organisms .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed from the gastrointestinal tract by divalent metal transporter-1 and transported into the blood by ferroportin 1 . This compound is also transported into the xylem by the MATE family member FERRIC REDUCTASE DEFECTIVE 3 (FRD3) transporter .
Subcellular Localization
It is known that this compound is involved in iron transport across cell membranes, suggesting that it may be localized to the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric citrate can be synthesized by reacting ferric hydroxide with citric acid. The general reaction involves dissolving ferric hydroxide in water and then adding citric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows: [ \text{Fe(OH)}_3 + 3 \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Fe(C}_6\text{H}_5\text{O}_7\text{)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by combining ferric ions and citrate ions in water, followed by precipitation of the this compound. One method involves preparing a ferric hydroxide slurry and treating it with a citrate ion source. The resulting mixture is then heated to obtain a solution of this compound, which is subsequently precipitated and purified .
Chemical Reactions Analysis
Types of Reactions: Ferric citrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can be photoreduced by exposure to light, especially blue and ultraviolet light, resulting in the reduction of Fe³⁺ to Fe²⁺ and the oxidation of the carboxyl group adjacent to the hydroxyl group.
Complexation Reactions: this compound forms various coordination complexes with citrate ions, which can be oligomers or polymers.
Common Reagents and Conditions:
Oxidation-Reduction: Light exposure, particularly blue and ultraviolet light.
Complexation: Presence of excess citrate ions to form negatively charged complexes.
Major Products Formed:
Photoreduction: Fe²⁺ ions, carbon dioxide, and acetonedicarboxylate.
Complexation: Various this compound complexes, including anionic complexes like [Fe(C₆H₄O₇)₂]⁵⁻ and [Fe₉O(C₆H₄O₇)₈(H₂O)₃]⁷⁻.
Scientific Research Applications
Ferric citrate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ferric citrate can be compared with other iron compounds used for similar purposes:
Ferrous Sulfate: Contains 20% elemental iron and is commonly used as an iron supplement. .
Ferrous Gluconate: Contains 12% elemental iron and is used as an iron supplement. .
Ferrous Fumarate: Contains 33% elemental iron and is used as an iron supplement. .
Ferric Ammonium Citrate: Similar to this compound, it is used as a phosphate binder and iron supplement.
This compound is unique in its dual role as a phosphate binder and iron supplement, making it particularly useful for patients with chronic kidney disease who require both phosphate control and iron supplementation .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFOYSMITVOQOS-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FeO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3522-50-7 (Parent), Array | |
Record name | Ferric citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0037657 | |
Record name | Iron(III) citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-05-8, 3522-50-7, 28633-45-6 | |
Record name | Ferric citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron(III) citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron(III) citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Citric acid, iron(3+) salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERRIC CITRATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G354M39Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ferric citrate exert its phosphate-binding effect?
A1: this compound acts as a phosphate binder primarily within the gastrointestinal tract. [] The ferric iron in this compound binds to dietary phosphate, forming insoluble complexes that are poorly absorbed and subsequently excreted in the feces. [] This mechanism effectively reduces the absorption of dietary phosphorus, thereby lowering serum phosphate levels. []
Q2: What are the downstream effects of this compound's iron absorption?
A2: Aside from its phosphate-binding properties, this compound serves as an iron source. [] Following oral administration, a portion of the iron from this compound is absorbed and transported throughout the body bound to transferrin. [] This absorbed iron contributes to the synthesis of essential molecules such as hemoglobin, myoglobin, and various enzymes. [] The increase in iron stores can ameliorate iron deficiency anemia, a common comorbidity in CKD patients. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound exists in various forms with different hydration states. One common form is this compound dihydrate, with a molecular formula of C6H5FeO7 · 2H2O and a molecular weight of 295.03 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers primarily focus on the clinical aspects of this compound, spectroscopic data can be obtained through techniques like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. These techniques can elucidate the structural features and identify characteristic functional groups within the this compound molecule.
Q5: Does this compound exhibit any catalytic properties?
A5: While this compound is primarily known for its phosphate-binding and iron-supplementing properties, [] iron compounds can potentially act as catalysts in certain chemical reactions. Further investigation is needed to determine if this compound exhibits any significant catalytic activity and its potential applications in this domain.
Q6: How does modifying the structure of this compound affect its phosphate-binding affinity?
A6: While the provided research doesn't delve into specific structural modifications of this compound, [] it's reasonable to hypothesize that alterations in the citrate ligand or the iron coordination sphere could impact its phosphate-binding affinity. Computational modeling and in vitro binding assays can be valuable tools for exploring SAR and optimizing the structure of this compound for enhanced phosphate binding.
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